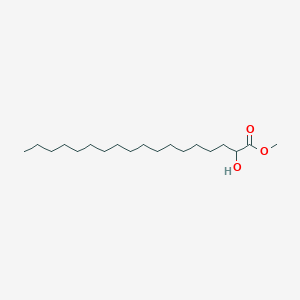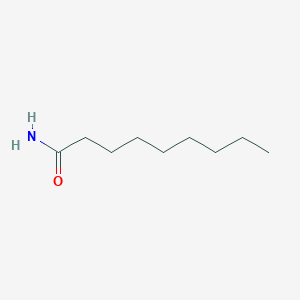
2-(4-aminocyclohexyl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminocyclohexyl)acetic Acid is a compound of interest in the field of chemistry, particularly due to its unique molecular structure and properties. This compound, often studied in its various forms and derivatives, has been the subject of various research studies focusing on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- Wani et al. (2013) discussed the synthesis of a related compound, 2-(1-amino-4-tert-butylcyclohexyl)acetic acid, highlighting the formation of zwitterions and the role of hydrogen bonding in its molecular structure (Wani et al., 2013).
- Kikelj et al. (1991) described the synthesis of trans-2-(2′-aminocyclohexyloxy)acetic acid from its azido precursor, illustrating a key transformation in the synthesis of aminocyclohexyl acetic acid derivatives (Kikelj et al., 1991).
Molecular Structure Analysis
- The molecular structure of 2-(4-aminocyclohexyl)acetic Acid derivatives has been explored through X-ray crystallography, revealing interesting aspects like hydrogen bonding and molecular geometry. Kadu et al. (2021) provided insights into the structural characterization of metal complexes of 2-(1-aminocyclohexyl)acetic acid (Kadu et al., 2021).
Chemical Reactions and Properties
- The chemical reactivity and properties of 2-(4-aminocyclohexyl)acetic Acid and its derivatives have been studied extensively. For example, Baul et al. (2002) examined the synthesis and structural characterization of triorganotin(IV) complexes of related amino acetic acids, highlighting their unique chemical properties (Baul et al., 2002).
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and crystal structure, are critical for understanding the practical applications of this compound. However, specific studies focusing exclusively on the physical properties of 2-(4-aminocyclohexyl)acetic Acid were not found in the current dataset.
Chemical Properties Analysis
- The chemical properties of 2-(4-aminocyclohexyl)acetic Acid, like acidity, basicity, and reactivity with various chemical agents, are essential for its applications in synthesis and pharmaceuticals. Xue et al. (2023) explored the acetic acid-catalyzed cyclization reactions involving related compounds, providing insights into its chemical behavior (Xue et al., 2023).
Aplicaciones Científicas De Investigación
Overview of Acetic Acid Derivatives in Scientific Research
Acetic acid derivatives, including 2-(4-aminocyclohexyl)acetic acid, play significant roles across various scientific disciplines. These compounds are integral to developing pharmaceuticals, agricultural chemicals, and materials science. Their utility stems from the chemical versatility and reactivity of acetic acid derivatives, enabling tailored functionalization for desired properties or biological activities.
Applications in Environmental and Agricultural Sciences
- Herbicide Research and Environmental Impact : Studies have analyzed the environmental behavior and toxicological impacts of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), an acetic acid derivative. This research is crucial for understanding the ecological consequences of widespread herbicide use and guiding the development of safer, more sustainable agricultural practices (Zuanazzi et al., 2020).
Advances in Pharmaceutical Sciences
- Drug Degradation and Stability Studies : Investigations into the stability and degradation pathways of pharmaceuticals, such as nitisinone, highlight the importance of understanding how acetic acid derivatives behave under various conditions. This knowledge aids in improving drug formulations and ensuring their efficacy and safety over time (Barchańska et al., 2019).
Biotechnological and Microbial Applications
- Microbial Metabolism and Bioremediation : Research on microbial catabolism of indole-3-acetic acid, a plant hormone, sheds light on microbial interactions with plant-derived compounds and the potential for bioremediation strategies. Understanding these microbial pathways could lead to innovations in agriculture and environmental cleanup efforts (Laird et al., 2020).
Material Sciences and Engineering
- Wastewater Treatment Technologies : Studies on the removal of acetic acid from waste streams demonstrate the ongoing need for efficient and sustainable methods to treat industrial effluents. Research in this area contributes to the development of technologies that minimize environmental impacts and recycle valuable resources (Mitchell et al., 2009).
Propiedades
IUPAC Name |
2-(4-aminocyclohexyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDSFSRMHSDHGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminocyclohexyl)acetic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














